molecular formula C12H13BrF3N B1449854 1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine CAS No. 1994230-61-3

1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine

Cat. No.: B1449854
CAS No.: 1994230-61-3
M. Wt: 308.14 g/mol
InChI Key: KDVYIICPIMNBHY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine is a chemical compound that features a piperidine ring substituted with a 3-bromo-5-fluorobenzyl group and two fluorine atoms at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluorobenzyl bromide and 4,4-difluoropiperidine.

    Nucleophilic Substitution: The 3-bromo-5-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with 4,4-difluoropiperidine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, solvent, and reaction time to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the fluorine atoms or the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include partially or fully reduced derivatives of the original compound.

Scientific Research Applications

1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.

    Chemical Research: The compound is utilized in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Receptors: The compound can interact with specific receptors in the central nervous system, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Pathways Involved: The molecular targets and pathways involved include neurotransmitter receptors, ion channels, and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine
  • 1-(3-Bromo-5-fluorobenzyl)pyrrolidine
  • 3-Bromo-5-fluorobenzyl bromide

Uniqueness

1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3N/c13-10-5-9(6-11(14)7-10)8-17-3-1-12(15,16)2-4-17/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVYIICPIMNBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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